molecular formula C36H56N4O6S2 B1211214 N,N'-Bis(3-(dibutylamino)propyl)-9,10-dihydro-9,10-dioxo-2,6-anthracenedisulfonamide dihydrochloride CAS No. 63908-20-3

N,N'-Bis(3-(dibutylamino)propyl)-9,10-dihydro-9,10-dioxo-2,6-anthracenedisulfonamide dihydrochloride

Cat. No. B1211214
CAS RN: 63908-20-3
M. Wt: 705 g/mol
InChI Key: GCPBGAPBUUSEJU-UHFFFAOYSA-N
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Description

The compound N,N’-bis[3-(dimethylamino)propyl]-N’,N’-dimethylpropane-1,3-diamine is similar in structure. It has a molecular formula of C15H36N4 and a molar mass of 272.5 g/mol .


Synthesis Analysis

A synthesis process of a similar compound, N,N’-bis(3-dimethylaminopropyl) urea, involves dissolving N,N-dimethyl-1,3-propane diamine in an organic solvent, reacting with bis(trichloromethyl) carbonate to obtain hydrochloride of the N,N’-bis(3-dimethylaminopropyl) urea, then adding alkali liquor to neutralize to obtain N,N’-bis(3-dimethylaminopropyl) urea aqueous solution, and then carrying out azeotropic water separation, filtering to remove salt and distilling to remove the solvent .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, N,N-bis[3-(dimethylamino)propyl]-N’,N’-dimethylpropane-1,3-diamine, include a molecular formula of C15H36N4 and a molar mass of 272.5 g/mol .

Safety And Hazards

The safety data sheet for a similar compound, N,N-bis[3-(dimethylamino)propyl]-N’,N’-dimethylpropane-1,3-diamine, indicates that it is harmful in contact with skin, causes severe skin burns and eye damage, is fatal if inhaled, and is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

2-N,6-N-bis[3-(dibutylamino)propyl]-9,10-dioxoanthracene-2,6-disulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H56N4O6S2/c1-5-9-21-39(22-10-6-2)25-13-19-37-47(43,44)29-15-17-31-33(27-29)35(41)32-18-16-30(28-34(32)36(31)42)48(45,46)38-20-14-26-40(23-11-7-3)24-12-8-4/h15-18,27-28,37-38H,5-14,19-26H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPBGAPBUUSEJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCCNS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)NCCCN(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H56N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90980968
Record name N~2~,N~6~-Bis[3-(dibutylamino)propyl]-9,10-dioxo-9,10-dihydroanthracene-2,6-disulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90980968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

705.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Bis(3-(dibutylamino)propyl)-9,10-dihydro-9,10-dioxo-2,6-anthracenedisulfonamide dihydrochloride

CAS RN

63908-20-3
Record name Rmi 9576DA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063908203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~,N~6~-Bis[3-(dibutylamino)propyl]-9,10-dioxo-9,10-dihydroanthracene-2,6-disulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90980968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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